tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14658648
InChI: InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-6(10)5-13(4)12-7/h5H,10H2,1-4H3,(H,11,12,14)
SMILES:
Molecular Formula: C9H16N4O2
Molecular Weight: 212.25 g/mol

tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

CAS No.:

Cat. No.: VC14658648

Molecular Formula: C9H16N4O2

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate -

Specification

Molecular Formula C9H16N4O2
Molecular Weight 212.25 g/mol
IUPAC Name tert-butyl N-(4-amino-1-methylpyrazol-3-yl)carbamate
Standard InChI InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-6(10)5-13(4)12-7/h5H,10H2,1-4H3,(H,11,12,14)
Standard InChI Key SDZYVTJKICTOSX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=NN(C=C1N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-(4-amino-1-methylpyrazol-3-yl)carbamate, reflects its three key structural elements:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2. The 4-position is substituted with an amino group (NH2-\text{NH}_2), while the 1-position contains a methyl group (CH3-\text{CH}_3) .

  • Carbamate Functional Group: A OC(O)NH-\text{OC(O)NH}- linkage connecting the pyrazole ring to the tert-butyl group. This group enhances stability and modulates solubility.

  • tert-Butyl Group: A branched alkyl group (C(CH3)3-\text{C}(\text{CH}_3)_3) that confers steric bulk, influencing the compound’s pharmacokinetic properties.

The canonical SMILES representation, CC(C)(C)OC(=O)NC1=NN(C=C1N)C\text{CC(C)(C)OC(=O)NC1=NN(C=C1N)C}, and InChIKey SDZYVTJKICTOSX-UHFFFAOYSA-N\text{SDZYVTJKICTOSX-UHFFFAOYSA-N}, provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H16N4O2\text{C}_9\text{H}_{16}\text{N}_4\text{O}_2
Molecular Weight212.25 g/mol
CAS NumberNot explicitly listed-
Solubility (Predicted)Moderate in organic solvents
Melting PointData unavailable-
Boiling PointData unavailable-

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate typically involves a multi-step sequence starting from pyrazole precursors:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds generates the pyrazole core. For example, 1-methylpyrazol-3-amine can be synthesized via cyclization of acetylacetone with methylhydrazine.

  • Carbamate Introduction: Reaction of the pyrazole amine with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like triethylamine (Et3N\text{Et}_3\text{N}) forms the carbamate linkage. Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) is commonly used as the solvent .

Representative Reaction:

C5H8N3(1-methylpyrazol-3-amine)+(Boc)2OEt3NCH2Cl2C9H16N4O2+Byproducts\text{C}_5\text{H}_8\text{N}_3 (\text{1-methylpyrazol-3-amine}) + (\text{Boc})_2\text{O} \xrightarrow[\text{Et}_3\text{N}]{\text{CH}_2\text{Cl}_2} \text{C}_9\text{H}_{16}\text{N}_4\text{O}_2 + \text{Byproducts}

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., CH2Cl2\text{CH}_2\text{Cl}_2, THF) improve reaction homogeneity and yield.

  • Temperature Control: Reactions are typically conducted at 0–25°C to minimize side reactions like over-Boc protection .

  • Purification: Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) achieves >95% purity.

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazole carbamates are investigated for their ability to inhibit kinases, enzymes critical in signal transduction. The amino group at the pyrazole 4-position may form hydrogen bonds with kinase ATP-binding sites, while the tert-butyl group enhances hydrophobic interactions.

Table 2: Reported Biological Activities of Analogous Compounds

Compound ClassTarget KinaseIC₅₀ (nM)Source
Pyrazole carbamatesEGFR (T790M mutant)10–100
Amino-pyrazole derivativesJAK250–200

Applications in Drug Discovery

Intermediate in API Synthesis

The compound serves as a building block for active pharmaceutical ingredients (APIs). For example:

  • Oncology: Functionalization at the amino group generates prodrugs targeting mutant EGFR in non-small cell lung cancer.

  • Immunology: Coupling with piperazine derivatives yields JAK/STAT pathway inhibitors.

Chemical Biology Probes

Its carbamate group enables covalent modification of proteins, facilitating target identification studies. Fluorescent tags or biotin can be appended via NHS ester chemistry .

Research Advancements and Challenges

Recent Findings

  • Stereoelectronic Effects: Computational models (DFT) reveal that the tert-butyl group’s electron-donating nature stabilizes transition states in Suzuki-Miyaura couplings .

  • Metabolic Stability: In vitro assays using human liver microsomes show a half-life of >60 minutes, indicating favorable metabolic profiles.

Limitations and Solutions

  • Low Aqueous Solubility: Nanoformulation with PEGylated liposomes improves bioavailability by 3-fold in rat models.

  • Synthetic Scalability: Continuous-flow reactors reduce reaction times from hours to minutes while maintaining yields >90%.

Future Directions

  • Therapeutic Exploration: Evaluate efficacy in xenograft models of EGFR-driven cancers.

  • Process Chemistry: Develop catalytic asymmetric methods for enantioselective synthesis.

  • Target Expansion: Screen against understudied kinases (e.g., ROS1, ALK) using high-throughput assays.

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